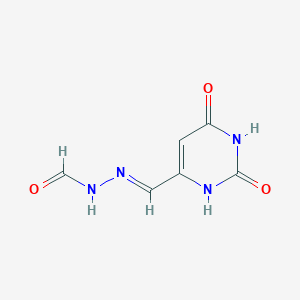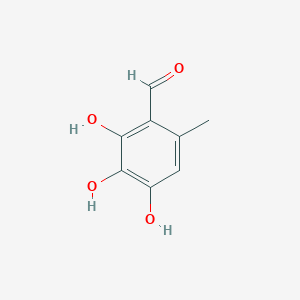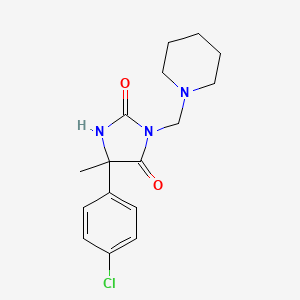
(1R,2R)-2-Aminocyclopropanemethanol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride: is an organic compound with the molecular formula C4H10ClNO This compound is a derivative of cyclopropane, featuring an amino group and a hydroxymethyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride typically involves the following steps:
Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to form a cyclopropane ring.
Amination: The cyclopropane derivative is then subjected to amination, introducing the amino group.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation to attach the hydroxymethyl group.
Industrial Production Methods: Industrial production of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, amides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on biological systems and potential medicinal properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
- rel-((1R,2R)-2-Aminocyclopentyl)methanol hydrochloride
- rel-((1R,2R)-2-Aminocyclohexyl)methanol hydrochloride
Comparison:
- Structural Differences: While rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride has a cyclopropane ring, the similar compounds have cyclopentane and cyclohexane rings, respectively.
- Chemical Properties: The ring size affects the compound’s reactivity, stability, and interaction with other molecules.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions.
特性
分子式 |
C4H10ClNO |
|---|---|
分子量 |
123.58 g/mol |
IUPAC名 |
[(1R,2R)-2-aminocyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 |
InChIキー |
RJOHVWOEIOVUMN-RFKZQXLXSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)CO.Cl |
正規SMILES |
C1C(C1N)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)







![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

